Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a methyl ester group at the 2-position and a 4-Boc-1-piperazinyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boc-Protected Piperazine: The Boc-protected piperazine is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with Boc-protected piperazine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrimidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Ester Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine group can enhance the compound’s ability to cross biological membranes, while the pyrimidine core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-methylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a methyl group instead of a Boc group.
Methyl 5-(4-ethylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with an ethyl group instead of a Boc group.
Methyl 5-(4-phenylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a phenyl group instead of a Boc group.
Uniqueness
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is unique due to the presence of the Boc-protected piperazine group, which provides stability and protects the amine functionality during synthetic transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C15H22N4O4 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
methyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)11-9-16-12(17-10-11)13(20)22-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
DRRZFYFGFTUIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)OC |
Origin of Product |
United States |
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